{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
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Overview
Description
{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) is a complex organosilicon compound with the molecular formula C11H20ClFSi3. This compound is characterized by the presence of chloromethyl, fluoro, and ethynyl groups attached to a silanediyl core, along with trimethylsilane groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) typically involves multiple steps. One common method includes the reaction of chloromethylsilane with fluoroethynylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted silanes with various functional groups.
Scientific Research Applications
{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials such as silicone resins and coatings.
Mechanism of Action
The mechanism of action of {[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify other molecules, thereby altering their properties and functions.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: Used in solar cells and light-emitting diodes.
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
Heusler compounds: Magnetic intermetallics with applications in electronics.
Uniqueness
{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) is unique due to its combination of chloromethyl, fluoro, and ethynyl groups attached to a silanediyl core. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
82316-90-3 |
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Molecular Formula |
C11H20ClFSi3 |
Molecular Weight |
290.98 g/mol |
IUPAC Name |
chloromethyl-fluoro-bis(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C11H20ClFSi3/c1-14(2,3)7-9-16(13,11-12)10-8-15(4,5)6/h11H2,1-6H3 |
InChI Key |
RCUREJUZTUJEED-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#C[Si](CCl)(C#C[Si](C)(C)C)F |
Origin of Product |
United States |
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